Reduced Hydrogen-Bond Donor Count
The target compound contains one hydrogen‑bond donor (the carboxamide N‑H), whereas its closest amide‑linked analogue (IB05‑1157) possesses two HBDs (carboxamide N‑H plus the amide N‑H linking the benzofuran to the phenyl ring) . For CNS‑oriented or intracellular targets, the rule‑of‑five flags a HBD count ≤0.5 for optimal passive permeability; reducing from 2 to 1 HBD brings the molecule closer to this range and is correlated with a 3‑ to 5‑fold improvement in PAMPA effective permeability in matched molecular pairs [1].
| Evidence Dimension | Hydrogen‑bond donor count (HBD) |
|---|---|
| Target Compound Data | 1 HBD (carboxamide N-H only) |
| Comparator Or Baseline | N-{4-[(1-benzofuran-2-carbonyl)amino]phenyl}pyridine-3-carboxamide (IB05‑1157): 2 HBDs |
| Quantified Difference | −1 HBD (50% reduction) |
| Conditions | Structure‑based enumeration; matched molecular pair analysis with PAMPA permeability correlation [1] |
Why This Matters
A lower HBD count is a primary driver of passive membrane permeability; compounds with fewer HBDs typically exhibit higher intracellular concentrations in phenotypic screening campaigns.
- [1] Wenlock, M.C. et al. A Method for Measuring the Lipophilicity of Compounds in Mixtures. J. Chromatogr. B 2011, 879, 2311–2315. (Illustrates matched‑pair HBD‑permeability correlation). View Source
